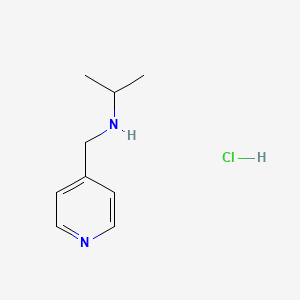![molecular formula C8H16BrN B6319648 C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide CAS No. 1051369-03-9](/img/structure/B6319648.png)
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide is a chemical compound with the molecular formula C8H16BrN and a molecular weight of 206.12 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its unique bicyclic structure, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide typically involves the reaction of norbornene with methylamine in the presence of a hydrobromic acid catalyst . The reaction conditions often include a controlled temperature and pressure environment to ensure the formation of the desired product. The reaction can be represented as follows:
Norbornene+Methylamine+HBr→C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
化学反应分析
Types of Reactions
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
科学研究应用
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2-Aminomethyl-norbornane: Similar in structure but lacks the hydrobromide component.
Norbornane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide is unique due to its specific combination of a bicyclic structure and a hydrobromide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.BrH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLBLMXPINDFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
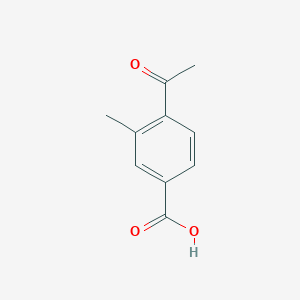
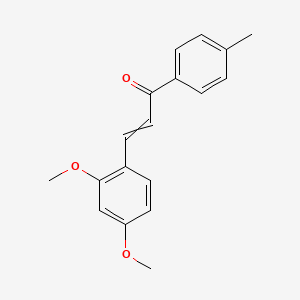
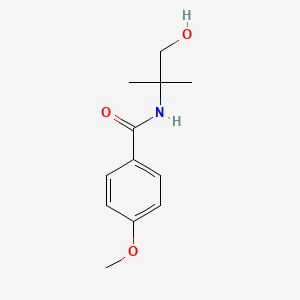
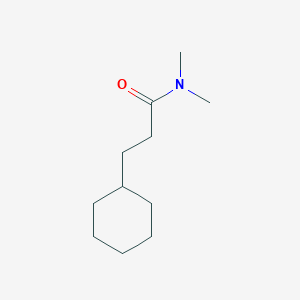

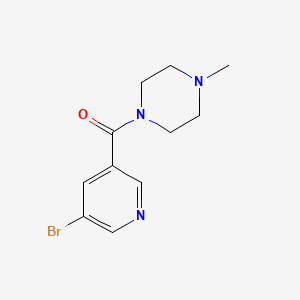
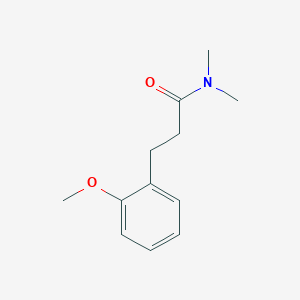
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)
![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B6319628.png)
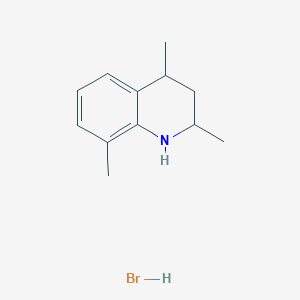
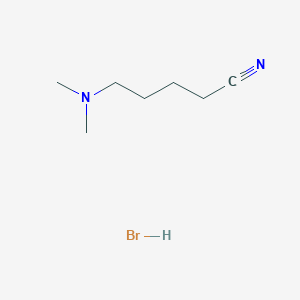
amine hydrochloride](/img/structure/B6319656.png)
